4-(2-Naphthoyl)-3,3-dimethylpiperazin-2-one

Description

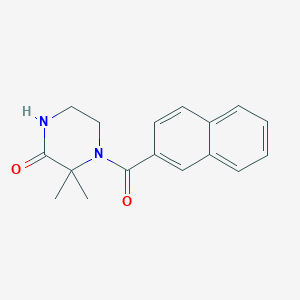

4-(2-Naphthoyl)-3,3-dimethylpiperazin-2-one is a piperazinone derivative characterized by a 2-naphthoyl substituent at the 4-position and two methyl groups at the 3,3-positions of the piperazin-2-one ring. This structural motif confers unique physicochemical properties, including enhanced hydrophobicity due to the aromatic naphthoyl group and steric stabilization from the dimethyl substituents.

Properties

IUPAC Name |

3,3-dimethyl-4-(naphthalene-2-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-17(2)16(21)18-9-10-19(17)15(20)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,9-10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWPXTBIACZUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthoyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 2-naphthoyl chloride with 3,3-dimethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction can be represented as follows:

2-Naphthoyl chloride+3,3-dimethylpiperazine→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthoyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The naphthoyl group can undergo electrophilic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of naphthoic acid derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of halogenated naphthoyl derivatives.

Scientific Research Applications

4-(2-Naphthoyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Naphthoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-Naphthoyl)-3,3-dimethylpiperazin-2-one with key analogs based on substituent variations, molecular properties, and biological activities.

Core Structure and Substituent Variations

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 3,3-Dimethylpiperazin-2-one | 2-Naphthoyl (C₁₀H₇CO-) at position 4 | Not explicitly stated |

| I-191 (4-(8-(tert-butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one) | 3,3-Dimethylpiperazin-2-one | Imidazopyridazine-carbonyl, tert-butyl, 4-fluorophenyl at position 4 | 423.48 |

| 1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one | 3,3-Dimethylpiperazin-2-one | 4-Fluorophenyl at position 1 | 222.26 |

| 3,3-Dimethylpiperazin-2-one | Piperazin-2-one | Methyl groups at 3,3-positions | 128.17 |

Key Observations :

- The 2-naphthoyl group in the target compound introduces significant hydrophobicity compared to smaller substituents like fluorophenyl or methyl groups. This may enhance membrane permeability but reduce aqueous solubility .

- I-191 replaces the naphthoyl group with a bulky imidazopyridazine-carbonyl moiety, which contributes to its nanomolar potency as a PAR2 antagonist in cancer cells .

- 1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one demonstrates the impact of fluorination, which often improves metabolic stability and binding affinity through electronic effects .

Key Observations :

- The 2-naphthoyl group is critical for interactions with hydrophobic enzyme pockets, as seen in 2-naphthoyl-KKR-pNA , which docks into the S4 subsite of WNV protease .

- I-191 exemplifies how heterocyclic substituents (imidazopyridazine) can enhance target specificity and potency compared to simpler aromatic groups .

- Fluorinated analogs (e.g., 1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one ) prioritize metabolic stability, a common strategy in optimizing drug-like properties .

Physicochemical Properties

Key Observations :

- Bulky substituents (e.g., naphthoyl, imidazopyridazine) reduce solubility but enhance target binding.

- Fluorination improves stability and shelf life in derivatives like 1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one .

Biological Activity

4-(2-Naphthoyl)-3,3-dimethylpiperazin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 2-naphthoic acid with 3,3-dimethylpiperazine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). This method yields the desired compound with moderate to high purity.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of naphthoyl derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

- Table 1: Cytotoxicity of Naphthoyl Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast) | 15.0 | |

| Similar Naphthoyl Derivative | SK-Hep-1 (liver) | 12.5 | |

| Similar Naphthoyl Derivative | MDA-MB-231 (breast) | 10.0 |

These findings suggest that the naphthoyl moiety enhances the anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest.

Antibacterial Activity

The antibacterial efficacy of naphthoyl derivatives has also been documented. Compounds including this compound exhibit activity against various bacterial strains.

- Table 2: Antibacterial Activity of Naphthoyl Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|---|

| This compound | E. coli | 32 | |

| Similar Naphthoyl Derivative | S. aureus | 16 |

The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Activity

Research indicates that naphthoyl derivatives possess anti-inflammatory properties. For example, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α.

- Table 3: Anti-inflammatory Effects of Naphthoyl Derivatives

| Compound | Cytokine Inhibition (%) at 10 µg/mL | Reference |

|---|---|---|

| This compound | IL-6: 85% | |

| Similar Naphthoyl Derivative | TNF-α: 78% |

This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and bacterial metabolism.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, contributing to their cytotoxic effects against cancer cells.

Case Studies

A recent study investigated the effects of a series of naphthyl-based compounds on breast cancer cell lines. The results indicated that the introduction of a naphthyl group significantly enhanced cytotoxicity compared to non-naphthyl analogs. The study concluded that structural modifications could lead to more potent anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2-Naphthoyl)-3,3-dimethylpiperazin-2-one, and how can reaction parameters be systematically evaluated?

- Methodological Answer : Synthesis typically involves coupling a naphthoyl chloride derivative with a substituted piperazine precursor. Key parameters to optimize include:

- Solvent choice : Anhydrous dichloromethane (DCM) minimizes side reactions, as shown in similar piperazine syntheses .

- Stoichiometry : A 1:1.2 molar ratio of amine to 2-naphthoyl chloride ensures complete acylation while reducing unreacted chloride byproducts .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity. Monitor by TLC or HPLC.

- Experimental Design : Use a fractional factorial design to test temperature (RT vs. reflux), solvent polarity, and base (e.g., Et₃N vs. DIPEA) effects on yield.

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Confirm the naphthoyl moiety via aromatic proton signals (δ 7.5–8.5 ppm) and piperazine methyl groups (singlets at δ 1.2–1.5 ppm). Compare with analogs like 1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one .

- X-ray Crystallography : Resolve crystal packing and bond angles. For example, triclinic systems (space group P1) with unit cell parameters a = 8.9168 Å, b = 10.7106 Å, and c = 13.5147 Å were reported for related piperazinone derivatives .

- Data Interpretation : Use software like OLEX2 or SHELX to refine structures and validate against Cambridge Structural Database entries.

Q. What analytical techniques are recommended for assessing the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC-MS : Employ C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect degradation products. Monitor for hydrolyzed naphthoyl groups (retention time shifts).

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C, noting decomposition points (e.g., analogs degrade at ~190°C ).

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and compare purity via HPLC .

Advanced Research Questions

Q. What computational strategies are effective in predicting the pharmacological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to dihydrofolate reductase (DHFR), a common target for anticancer agents. Focus on hydrogen bonding with active-site residues (e.g., Asp27, Leu28) .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability. Analyze RMSD and ligand-protein interaction fingerprints.

Q. How can contradictory data in solubility or bioactivity studies be resolved methodologically?

- Methodological Answer :

- Triangulation : Combine solubility data from shake-flask, UV-Vis, and nephelometry assays. For bioactivity, validate via orthogonal assays (e.g., MTT and apoptosis flow cytometry) .

- Error Analysis : Calculate confidence intervals for solubility measurements (±5% for UV-Vis vs. ±10% for HPLC). Identify outliers via Grubbs’ test .

- Case Study : If solubility in DMSO conflicts between studies, re-test using standardized pre-saturation protocols and controlled humidity .

Q. What approaches are recommended for identifying and quantifying synthetic impurities in this compound?

- Methodological Answer :

- LC-HRMS : Detect trace impurities (e.g., unreacted 2-naphthoyl chloride or N-methyl byproducts) with a Q-TOF mass spectrometer. Use reference standards like Impurity B (2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) for spiking experiments .

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to profile degradation pathways .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced potency?

- Methodological Answer :

- SAR Drivers : Modify the naphthoyl group (e.g., halogenation at C6) or piperazine substituents (e.g., replacing methyl with cyclopropyl). Test analogs for DHFR inhibition .

- In Silico Screening : Use Schrödinger’s Glide to prioritize derivatives with improved docking scores. Synthesize top candidates via parallel synthesis .

- Validation : Compare IC₅₀ values of derivatives against parent compound in dose-response assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.